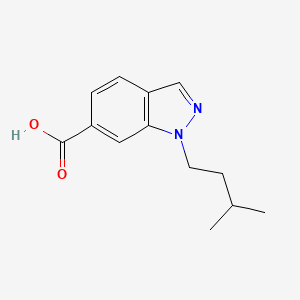

1-isopentyl-1H-indazole-6-carboxylic acid

Description

Significance of the Indazole Heterocyclic Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.

The indazole core is a key component in numerous compounds that have been developed for therapeutic use. nih.govnih.gov Its structural versatility allows it to serve as a foundational element in the design of molecules with activities including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.gov The prevalence of this motif in clinically approved drugs underscores its importance. For example, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and it features an indazole core. nih.gov This widespread utility has cemented the indazole scaffold as a critical area of focus for medicinal chemists.

Indazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common forms are 1H-indazole and 2H-indazole. nih.gov Theoretical calculations and experimental observations have shown that the 1H-tautomer is thermodynamically more stable than the 2H form. nih.gov This stability makes the 1H-indazole nucleus the predominant form and a common starting point for the synthesis of new derivatives. nih.gov The specific tautomeric form can influence the compound's three-dimensional shape and its ability to interact with biological targets.

Table 1: Tautomeric Forms of Indazole

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-Indazole | Proton is on the nitrogen atom at position 1. | More stable, predominant form. nih.gov |

| 2H-Indazole | Proton is on the nitrogen atom at position 2. | Less stable than the 1H-tautomer. |

Positioning of 1-isopentyl-1H-indazole-6-carboxylic acid within Indazole Research

While the broader indazole family is well-studied, the specific compound this compound represents a more targeted area of inquiry. Its structure suggests a deliberate design to explore specific chemical and biological properties.

The structure of this compound can be deconstructed into three key components:

The 1H-Indazole Core : This bicyclic aromatic system provides the fundamental framework of the molecule.

An Isopentyl Group : Attached to the nitrogen at the 1-position (N1), this alkyl chain is non-polar and introduces lipophilicity to the molecule. This can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets.

A Carboxylic Acid Group : Positioned at the 6-position of the indazole ring, this functional group is acidic and can participate in hydrogen bonding and ionic interactions. It also serves as a versatile chemical handle for creating derivatives, such as esters and amides. chemimpex.comchemimpex.com

Table 2: Key Structural Components of this compound

| Component | Position | Potential Influence |

|---|---|---|

| 1H-Indazole | Core Scaffold | Provides the basic structure and aromaticity. |

| Isopentyl Group | N1 | Increases lipophilicity, affects solubility and binding. |

| Carboxylic Acid | C6 | Enables ionic interactions, hydrogen bonding, and further chemical modification. chemimpex.comchemimpex.com |

The academic interest in this compound likely stems from the established therapeutic potential of the indazole-6-carboxylic acid scaffold. chemimpex.com This core is a valuable intermediate in the synthesis of compounds for anti-inflammatory and anti-cancer research. chemimpex.com

The rationale for investigating this specific derivative can be inferred from the principles of medicinal chemistry:

Modulation of Physicochemical Properties : The addition of the isopentyl group is a common strategy to increase a molecule's lipophilicity. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, potentially leading to better absorption and distribution in the body.

Exploring Structure-Activity Relationships (SAR) : By synthesizing derivatives with different alkyl chains at the N1 position, researchers can systematically investigate how the size and shape of this substituent affect the compound's biological activity. The isopentyl group provides a specific data point in this exploration.

Targeting Specific Biological Pathways : Research on related indazole-6-carboxylic acids has identified them as agonists for receptors like GPR120, which has therapeutic potential for diabetes. nih.gov It is plausible that researchers are investigating whether the isopentyl derivative can selectively modulate this or other biological targets.

In essence, this compound is a logical next step in the exploration of the indazole scaffold. It combines the proven utility of the indazole-6-carboxylic acid core with a substituent designed to fine-tune its properties for potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

1-(3-methylbutyl)indazole-6-carboxylic acid |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)5-6-15-12-7-10(13(16)17)3-4-11(12)8-14-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,17) |

InChI Key |

CSNUSJCGFRLVKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Optimization Studies of 1h Indazole 6 Carboxylic Acid Derivatives

Principles of SAR Elucidation in Indazole Chemical Space

The exploration of the indazole chemical space for therapeutic potential relies on systematic modifications of the indazole core and its substituents to map the chemical features essential for biological activity. researchgate.netmdpi.com The indazole ring, being a bioisostere of indole, offers a versatile template for interacting with various biological targets. nih.gov Key principles in the SAR elucidation of indazole derivatives involve probing the effects of substituents at different positions of the bicyclic ring system. nih.gov

Researchers typically investigate the following aspects to build a comprehensive SAR model:

Substitution Pattern: The nature, size, and electronic properties of substituents at various positions on the indazole ring can dramatically influence biological activity. Common points of modification include the N1 and N2 positions of the pyrazole (B372694) ring and positions 3, 4, 5, 6, and 7 of the benzene (B151609) ring. nih.gov

Pharmacophoric Elements: Identifying the key functional groups responsible for target interaction is a fundamental goal. For instance, hydrogen bond donors and acceptors, hydrophobic moieties, and charged groups are mapped to understand their contribution to binding affinity and efficacy. tue.nl

By systematically altering these features and assessing the impact on a specific biological endpoint, a detailed understanding of the SAR can be achieved, guiding the optimization of lead compounds.

Influence of N1-Substituent Modifications on Indazole Carboxylic Acid Activity

The N1 position of the indazole ring is a common and critical point for modification in the design of bioactive molecules. The substituent at this position can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its interaction with biological targets. nih.govnih.gov

While direct SAR data for 1-isopentyl-1H-indazole-6-carboxylic acid is not extensively available in the public domain, inferences can be drawn from related N1-alkylated indazole derivatives. For instance, in the development of selective N1-indazole alkylation methods, the use of isobutyl bromide (a close structural analog of an isopentyl halide) has been successfully demonstrated, leading to the formation of the N1-isobutyl indazole derivative. nih.gov This indicates that the synthesis of such compounds is feasible and that the isobutyl, and by extension, the isopentyl group, is a substituent of interest in medicinal chemistry programs.

The isopentyl group, with its branched four-carbon chain, provides a moderate level of lipophilicity and a specific steric profile that can be advantageous for fitting into certain protein binding pockets. The branching can offer a better fit in some receptors compared to a linear pentyl chain, potentially leading to enhanced activity or selectivity. The table below illustrates the impact of varying N1-alkyl substituents on the biological activity of a hypothetical series of 1H-indazole-6-carboxylic acid derivatives, based on general SAR principles.

| N1-Substituent | Chain Length | Branching | Hypothetical Relative Activity | Rationale |

|---|---|---|---|---|

| Methyl | 1 | No | Low | Minimal hydrophobic interaction. |

| n-Propyl | 3 | No | Moderate | Increased hydrophobic interaction. |

| n-Pentyl | 5 | No | High | Optimal length for engaging a hypothetical hydrophobic pocket. |

| Isopentyl | 4 (branched) | Yes | Potentially High/Selective | Branching may provide a better fit in a specific pocket, enhancing potency or selectivity. |

| n-Heptyl | 7 | No | Decreased | Chain may be too long, leading to steric hindrance or unfavorable interactions. |

Replacing the N1-alkyl group with aromatic or heteroaromatic rings introduces the potential for π-π stacking interactions, hydrogen bonding (if heteroatoms are present), and the ability to occupy larger, more complex binding pockets. This modification can significantly alter the pharmacological profile of the parent compound. nih.gov

Heteroaromatic substituents at the N1 position can introduce specific hydrogen bond donor or acceptor sites, which can lead to more specific and higher-affinity interactions with a biological target. The choice of the heteroaromatic ring (e.g., pyridine, pyrimidine, indole) and its point of attachment can be critical for achieving the desired biological effect. nih.gov The following table provides a conceptual overview of how different N1-aromatic and heteroaromatic substituents might influence the activity of 1H-indazole-6-carboxylic acid derivatives.

| N1-Substituent | Potential Interactions | Hypothetical Impact on Activity |

|---|---|---|

| Phenyl | π-π stacking, hydrophobic interactions | Can increase affinity through non-polar interactions. |

| 4-Fluorophenyl | π-π stacking, hydrophobic interactions, potential for halogen bonding or altered electronics | Fluorine substitution can modulate metabolic stability and binding affinity. |

| Pyridin-2-yl | π-π stacking, hydrogen bond acceptor (N atom) | Potential for specific hydrogen bonding, leading to increased potency and selectivity. |

| Indol-5-yl | Extended π-system for stacking, hydrogen bond donor (indole N-H) | Can form additional interactions, potentially increasing affinity. |

Role of the Carboxylic Acid Moiety at Position 6

The carboxylic acid group at the 6-position of the indazole ring is a key functional group that can profoundly influence the molecule's biological activity and pharmacokinetic properties. nih.gov

Furthermore, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton (in the protonated state) can act as a hydrogen bond donor. These directional interactions are crucial for molecular recognition and can confer selectivity for a particular biological target. tue.nl For example, in a study of the indazole derivative MRL-871 binding to the PPARγ nuclear receptor, the carboxylic acid moiety was found to form a key hydrogen bond with a serine residue (Ser370), stabilizing the interaction. tue.nl The ability of the 1H-indazole-6-carboxylate to act as a bridging ligand and coordinate with metal ions also suggests its potential to interact with metalloenzymes. mdpi.com

While the carboxylic acid group can be vital for target interaction, its presence can also lead to poor cell permeability and rapid metabolism, limiting oral bioavailability. To address these issues, the carboxylic acid is often derivatized, most commonly as an ester or an amide. nih.govderpharmachemica.comjocpr.com

Amidation: The formation of an amide from the carboxylic acid also removes the acidic proton and introduces a group that can participate in hydrogen bonding as both a donor and an acceptor. Amides are generally more stable to hydrolysis than esters. The synthesis of 1H-indazole-3-carboxamides, for example, has been a successful strategy in developing potent and selective kinase inhibitors. nih.gov The substituents on the amide nitrogen can be varied to explore additional binding interactions and fine-tune the compound's properties. nih.govderpharmachemica.comresearchgate.net

The table below summarizes the general effects of derivatizing the 6-carboxylic acid group.

| Derivative | Key Structural Change | Impact on Physicochemical Properties | Potential Effect on Biological Activity |

|---|---|---|---|

| Carboxylic Acid | -COOH | Polar, acidic, can be ionized. | Forms strong ionic and hydrogen bonds with the target. May have poor cell permeability. |

| Methyl Ester | -COOCH3 | Less polar, neutral. | Increased lipophilicity and cell permeability. Can act as a prodrug. Loses direct ionic interaction capability. |

| Primary Amide | -CONH2 | Polar, neutral, H-bond donor/acceptor. | Maintains hydrogen bonding potential. More stable than esters. Can explore different interactions within the binding site. |

| N-substituted Amide | -CONHR | Properties vary with 'R' group. | Allows for extensive SAR exploration by varying the 'R' group to probe for additional binding interactions. |

Systematic Substituent Effects on the Benzene Ring of the Indazole Scaffold (Positions 4, 5, 7)

The biological activity of 1H-indazole-6-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the benzene portion of the indazole scaffold. Structure-activity relationship (SAR) studies have systematically explored the effects of modifications at positions 4, 5, and 7, revealing crucial insights for optimizing the pharmacological profiles of these compounds.

Research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has highlighted the importance of substitutions at the 4-position of the 1H-indazole scaffold. nih.gov The introduction of various groups at this position plays a crucial role in the inhibitory activity against this enzyme. nih.gov Similarly, for phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, exploration of 4,6-disubstituted-1H-indazole derivatives has been a key area of investigation. nih.gov

The electronic properties of substituents on the benzene ring have a pronounced effect. Studies on the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in acidic conditions showed that derivatives with a nitro group at the 4-position (4-nitro-1H-indazole) and 5-position (5-nitro-1H-indazole) readily react to form (1H-indazol-1-yl)methanol derivatives. acs.org However, the presence of a strongly electron-withdrawing nitro group at the 7-position (7-nitro-1H-indazole) prevents this reaction from occurring. acs.org This demonstrates how substituents at different positions can alter the reactivity of the indazole ring system.

Steric and electronic effects of substituents at positions 4, 5, and 7 also dictate the regioselectivity of N-alkylation, which is a common step in the synthesis of indazole-based drugs. While many substitutions lead to the thermodynamically more stable N-1 alkylated product, certain groups at the C-7 position can dramatically shift this preference. beilstein-journals.orgnih.gov For instance, employing indazoles with a nitro (NO₂) or methoxycarbonyl (CO₂Me) group at the C-7 position results in excellent N-2 regioselectivity (≥ 96%). beilstein-journals.orgnih.gov This highlights the powerful directing effect of substituents adjacent to the pyrazole ring, influencing synthetic outcomes and, consequently, the types of derivatives that can be readily produced for biological testing.

The following table summarizes the observed effects of substituents at various positions on the indazole ring based on published research findings.

| Position | Substituent | Effect on Property/Activity | Reference |

| 4 | Various Groups | Crucial for IDO1 inhibitory activity. | nih.gov |

| 5 | Nitro (NO₂) | Allows for reaction with formaldehyde to form methanol (B129727) derivatives. | acs.org |

| 7 | Nitro (NO₂) | Prevents reaction with formaldehyde; confers excellent N-2 regioselectivity in alkylation. | acs.orgbeilstein-journals.orgnih.gov |

| 7 | Methoxycarbonyl (CO₂Me) | Confers excellent N-2 regioselectivity in alkylation. | beilstein-journals.orgnih.gov |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional structure and conformational flexibility of 1H-indazole-6-carboxylic acid derivatives are critical determinants of their interaction with biological targets. Conformational analysis, often aided by computational modeling and X-ray crystallography, provides insights into the spatial arrangement of the molecule, which is directly linked to its biological activity.

Crystallographic studies of related indazole derivatives provide valuable information on preferred conformations and intermolecular interactions. For instance, the crystal structure of (1H-indazol-1-yl)methanol derivatives reveals that the molecules often form dimers through intermolecular hydrogen bonds between the hydroxyl group and the N2 atom of an adjacent indazole ring (O–H···N). acs.orgnih.gov This capacity for hydrogen bonding is a key feature that can influence how these molecules interact with protein targets.

The conformation of the substituent at the N-1 position is particularly important. In the crystal structures of (1H-indazol-1-yl)methanol and its 4-, 5-, and 6-nitro derivatives, the torsion angle of the methanol substituent relative to the indazole ring (defined by the N2–N1–C–O atoms) is a key conformational parameter. nih.gov For the unsubstituted derivative, this angle is approximately 75.4°, while for the nitro-substituted compounds, it averages around 85.7°. nih.gov These differences, though subtle, indicate that substituents on the benzene ring can influence the preferred orientation of the N-1 side chain, which in turn can affect the molecule's biological profile.

Similarly, the orientation of the carboxylic acid group is crucial. In the solid state, the carboxyl group in 1H-indazole-carboxylic acids often prefers a nearly coplanar orientation with the heterocyclic ring. researchgate.net This planarity can be important for establishing stacking interactions or fitting into planar pockets within a receptor. The carboxyl group, along with the N-H of the pyrazole ring, frequently participates in an extensive network of hydrogen bonds (O-H···N and N-H···O), which can stabilize a particular conformation and mimic interactions seen in a protein-ligand complex. researchgate.net

Computational Approaches in the Research of 1 Isopentyl 1h Indazole 6 Carboxylic Acid

Molecular Docking Investigations for Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govnih.gov This method is crucial for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity, which can guide further optimization. For 1-isopentyl-1H-indazole-6-carboxylic acid, docking studies would elucidate how its distinct structural features—the indazole core, the isopentyl chain, and the carboxylic acid group—contribute to binding with various biological targets.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target macromolecule. The binding affinity is often expressed as a scoring function, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

For this compound, the indazole ring, a common motif in medicinal chemistry, can participate in various interactions. mdpi.com The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the isopentyl group can occupy hydrophobic pockets within a protein's active site. cambridgemedchemconsulting.com Docking simulations would place the molecule in various conformations within the binding site, and scoring functions would rank these poses to identify the most probable binding mode. This information is foundational for understanding the compound's mechanism of action.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode Highlights |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3NT1 | -9.2 | Carboxylic acid group forms salt bridge with Arginine; isopentyl chain occupies hydrophobic channel. |

| Hypoxia-inducible factor 1-alpha (HIF-1α) | 4ZPR | -8.5 | Indazole ring forms π-π stacking interactions with Phenylalanine; isopentyl group interacts with a Leucine-rich pocket. |

| Myeloid cell leukemia-1 (Mcl-1) | 2MHS | -9.8 | Carboxylic acid forms hydrogen bonds with backbone amides; indazole N-H interacts with a Glutamate side chain. nih.gov |

Beyond predicting affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for a molecule's potency and selectivity.

Hydrogen Bonding: The carboxylic acid moiety of this compound is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as Arginine, Lysine, Aspartate, or Glutamate, or with backbone amide groups. cambridgemedchemconsulting.comnih.gov The nitrogen atoms in the indazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The non-polar isopentyl chain is well-suited to engage in hydrophobic interactions with aliphatic or aromatic residues like Leucine, Isoleucine, Valine, and Phenylalanine. cambridgemedchemconsulting.com These interactions are a major driving force for ligand binding, helping to sequester the non-polar parts of the molecule away from the aqueous solvent. cambridgemedchemconsulting.com

Pi-Interactions: The aromatic indazole ring can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) or π-alkyl interactions with aliphatic side chains. nih.gov

Identifying these key interactions is essential for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance favorable contacts or eliminate unfavorable ones.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system and allowing for the assessment of the stability and conformational flexibility of the ligand-protein complex. nih.govresearchgate.net

A key application of MD simulations is to validate the binding pose predicted by docking. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. nih.gov A primary metric for this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD value for the ligand suggests that its binding pose is well-maintained throughout the simulation. nih.gov

| Parameter | Value / Description |

|---|---|

| Simulation Time | 50-100 nanoseconds |

| System | Protein-ligand complex in an explicit water box with counter-ions |

| Key Metric | Root Mean Square Deviation (RMSD) of the ligand |

| Stability Indicator | Low and converging RMSD values (< 2-3 Å) suggest a stable binding pose. nih.gov |

| Interaction Persistence | Analysis of key hydrogen bonds and hydrophobic contacts over time to ensure they are maintained. |

MD simulations can also explore the dynamic nature of the protein itself upon ligand binding. The binding of a molecule can induce subtle or significant conformational changes in the protein that are essential for its function or for the mechanism of inhibition. Furthermore, advanced MD techniques can be used to simulate the process of the ligand unbinding from the active site, providing insights into the kinetics of the interaction and revealing potential pathways for dissociation. This information can be invaluable for designing ligands with improved residence times and kinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. nih.govresearchgate.net

In the context of this compound, a QSAR study would involve designing and testing a series of analogs with variations in the alkyl chain, substitutions on the indazole ring, or modifications to the carboxylic acid group. The biological activity of these compounds would then be correlated with calculated molecular descriptors.

These descriptors quantify various physicochemical properties of the molecules:

Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

By constructing a statistically robust model, researchers can identify which properties are most important for activity. nih.govnih.gov For example, a QSAR model might reveal that increasing the length of the alkyl chain enhances hydrophobic interactions and boosts potency, or that adding an electron-withdrawing group to the indazole ring improves electronic complementarity with the target. nih.gov

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; measure of lipophilicity. |

| Electronic | HOMO/LUMO energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

| Steric | Molecular Weight (MW) | The mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. |

Development and Validation of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. For indazole derivatives, both 2D and 3D QSAR approaches are employed to guide the synthesis of new analogues with improved therapeutic potential.

2D-QSAR: In 2D-QSAR studies of indazole derivatives, models are typically developed using multilinear regression (MLR) based on genetic function approximation (GFA) for the selection of relevant molecular descriptors. semanticscholar.org These descriptors, calculated from the 2D structure, can include electronic, thermodynamic, and topological parameters. The robustness of these models is often verified using more complex methods like artificial neural network (ANN) regression. semanticscholar.org A statistically significant 2D-QSAR model can reliably predict the activity of new compounds before their synthesis, saving time and resources.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. semanticscholar.orgnih.gov These studies are performed on a series of aligned indazole analogues. For instance, in a study of indazole derivatives as inhibitors of a specific biological target, CoMFA and CoMSIA models would be built to correlate the steric and electrostatic fields of the molecules with their inhibitory activity. nih.gov

The validation of both 2D and 3D QSAR models is crucial to ensure their predictive power. This is achieved through various statistical measures, including the coefficient of determination (r²), cross-validated coefficient (q²), and predictive r² for an external test set of compounds. researchgate.netnih.govresearchgate.net A reliable and predictive model is characterized by high values for these parameters, indicating its utility in designing novel, more potent indazole-based agents.

Table 1: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (LOO) | Cross-validation coefficient (internal predictivity) | > 0.5 |

| Predictive r² | Coefficient of determination for the external test set | > 0.5 |

| F-value | F-test statistic for statistical significance | High value |

| SEE | Standard Error of Estimate | Low value |

Derivation of Steric and Electrostatic Field Maps

A key output of 3D-QSAR methods like CoMFA is the generation of steric and electrostatic contour maps. nih.gov These maps visualize the regions around the aligned molecules where specific structural features are predicted to enhance or diminish biological activity. researchgate.netesisresearch.org

Steric Field Maps: These maps use color-coded contours to indicate where bulky groups are favored or disfavored. Typically, green contours highlight regions where steric bulk is predicted to increase activity, while yellow contours indicate regions where bulkiness is detrimental. researchgate.netresearchgate.net For a molecule like this compound, these maps could suggest whether extending or branching the isopentyl chain would be beneficial for target binding.

Electrostatic Field Maps: These maps illustrate the influence of charge distribution. Blue contours typically represent areas where positive electrostatic potential (e.g., from an electron-donating group) is favorable for activity, whereas red contours indicate regions where negative potential (e.g., from an electron-withdrawing group) is preferred. researchgate.netresearchgate.net Analysis of these maps for the indazole scaffold could guide the placement of substituents on the aromatic ring to optimize electrostatic interactions with a biological target. esisresearch.org

By embedding a highly active and a poorly active indazole derivative within these maps, researchers can visually interpret the structural requirements for optimal activity and rationally design new compounds with a higher probability of success. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. jmchemsci.comresearchgate.net For compounds in the indazole class, including 1H-indazole-6-carboxylic acid, DFT calculations provide valuable data on molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations, offering a good balance between accuracy and computational cost. nih.gov These studies can be used to determine thermodynamic properties like the enthalpy of formation, providing insights into the stability of different isomers and derivatives. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor. nih.gov

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. nih.gov

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large gap suggests high stability. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of indazole derivatives. irjweb.comresearchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

Analysis of these descriptors for this compound can help predict its behavior in chemical reactions and its potential for intermolecular charge transfer interactions within a biological system. irjweb.com

Computational Insights into Reaction Mechanisms

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving indazoles. nih.gov Researchers can model reaction pathways for the synthesis of the indazole core or its subsequent functionalization. researchgate.netresearchgate.net For instance, studies have computationally investigated the reaction of indazoles with formaldehyde (B43269), determining the relative stability of different isomers and transition states to establish the most likely mechanism. nih.govacs.org

These computational investigations can:

Calculate the energies of reactants, intermediates, transition states, and products.

Determine activation energies to predict reaction rates.

Confirm the thermodynamic stability of the final products. nih.gov

Provide a theoretical basis for experimentally observed outcomes, such as regioselectivity in substitution reactions. researchgate.net

By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions to improve yields and selectivity in the synthesis of specific derivatives like this compound.

Pharmacophore Modeling and Virtual Screening for Novel Indazole Derivatives

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify novel compounds with the potential to bind to a specific biological target. nih.govugm.ac.id A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. ugm.ac.id

For the indazole scaffold, pharmacophore models can be generated based on known active ligands or the structure of the target's binding site. nih.govnih.gov These models serve as 3D queries for virtual screening campaigns, where large databases of chemical compounds are computationally searched to find molecules that match the pharmacophore features. nih.govresearchgate.net This process efficiently filters vast libraries down to a manageable number of "hits" for further investigation.

The workflow typically involves:

Pharmacophore Model Generation: Creating a hypothesis based on a set of active indazole derivatives or a ligand-protein complex. nih.gov

Model Validation: Testing the model's ability to distinguish known active compounds from inactive decoys. ugm.ac.id

Virtual Screening: Using the validated model to screen compound databases for molecules that fit the pharmacophoric query. nih.gov

Hit Filtering and Docking: The identified hits are often further filtered based on drug-likeness properties and then subjected to molecular docking simulations to predict their binding mode and affinity at the target site. nih.gov

This approach has been successfully used to identify novel indazole-based inhibitors for various targets, demonstrating its power in scaffold hopping and lead identification. nih.govnsf.gov

Emerging Areas and Future Research Perspectives on 1 Isopentyl 1h Indazole 6 Carboxylic Acid

Development of Next-Generation Synthetic Methodologies

The synthesis of indazole carboxylic acids is a critical area of research, as efficient and versatile synthetic routes are essential for the exploration of these compounds as potential therapeutic agents. Current methods for synthesizing the 1H-indazole-3-carboxylic acid core often involve multi-step processes starting from materials like 2-nitrophenylacetic acid derivatives or o-aminophenylacetic acid amides. frontlinegenomics.comnih.gov Future methodologies are expected to focus on increasing efficiency, yield, and structural diversity.

| Synthetic Strategy | Description | Potential Advantage for 1-isopentyl-1H-indazole-6-carboxylic acid |

| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. | Increased efficiency and reduced synthesis time. |

| Synergistic Catalysis | Utilizes multiple catalysts that work in concert to facilitate complex transformations. drugdiscoverytoday.com | Access to novel chemical space and improved regioselectivity. |

| Late-Stage Functionalization | Introduction of key functional groups at a late stage of the synthesis. | Rapid diversification of the indazole scaffold to explore SAR. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Improved scalability, safety, and reaction control. |

Advanced Computational Design of Indazole Carboxylic Acid Ligands

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with improved potency and selectivity. For indazole carboxylic acids, computational methods are used to predict binding affinities, understand drug-target interactions, and guide the synthesis of new derivatives.

Molecular docking and molecular dynamics (MD) simulations are key techniques used to evaluate how compounds like this compound might bind to the active site of a target protein. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. creative-proteomics.com Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the indazole ring and its substituents, which can influence reactivity and binding. frontlinegenomics.com By using these computational tools, researchers can prioritize which derivatives to synthesize, saving time and resources. For instance, in-silico models can predict how modifications to the isopentyl chain or the carboxylic acid group might enhance binding to a specific biological target.

| Computational Method | Application in Ligand Design | Relevance to Indazole Carboxylic Acids |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | Helps to visualize and score potential binding modes of new derivatives. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess stability. nih.gov | Evaluates the stability of the ligand-protein complex. |

| DFT Calculations | Analyzes the electronic structure of molecules. frontlinegenomics.com | Provides insights into reactivity and the nature of intermolecular forces. |

| MM-GBSA Analysis | Calculates the binding free energy of a ligand to a protein. nih.gov | Offers a quantitative prediction of binding affinity to rank potential ligands. |

Exploration of Novel Biological Targets for Indazole Derivatives

Indazole derivatives have demonstrated a wide range of biological activities, engaging with numerous targets relevant to various diseases. mdpi.com While some indazole compounds are known to interact with targets like kinases (e.g., FGFR, Pim kinases, p38 MAPK) and G-protein coupled receptors (e.g., GPR120), the full therapeutic potential of the indazole scaffold remains an active area of investigation. sanogenetics.comastrazeneca.comnih.gov

For this compound, future research will involve screening against a broad array of biological targets to uncover novel therapeutic applications. This could include targets in oncology, inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. mdpi.comastrazeneca.com For example, specific indazole derivatives have been investigated as inhibitors of butyrylcholinesterase for Alzheimer's disease and as selective estrogen receptor degraders. sanogenetics.comcreative-proteomics.com High-throughput screening campaigns, coupled with the computational approaches described above, will be instrumental in identifying new protein targets and elucidating the mechanism of action for this class of compounds.

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | FGFR, p38 MAPK, Pim kinases sanogenetics.comastrazeneca.com | Cancer, Inflammation |

| GPCRs | GPR120 nih.gov | Diabetes, Metabolic Disorders |

| Enzymes | Butyrylcholinesterase creative-proteomics.com | Neurodegenerative Diseases |

| Nuclear Receptors | Estrogen Receptor sanogenetics.com | Cancer |

Strategies for Enhancing Selectivity and Efficacy in Research Models

A critical challenge in drug development is optimizing a compound's selectivity for its intended target over other related proteins, thereby minimizing off-target effects. For indazole derivatives, enhancing selectivity and efficacy involves meticulous structural modifications guided by SAR studies.

Strategies include altering the length and branching of alkyl chains, such as the isopentyl group, and introducing various substituents onto the indazole ring system. astrazeneca.com For example, the incorporation of fluorine atoms has been shown to improve the cellular activity of some indazole-based inhibitors. sanogenetics.com In the case of GPR120 agonists, researchers identified a specific stereochemical motif—the (S,S)-cyclopropylcarboxylic acid—that conferred selectivity against the related GPR40 receptor. nih.gov Similar strategies could be applied to this compound, where systematic modifications to the isopentyl group and the substitution pattern on the indazole core could be explored to fine-tune its binding profile and enhance its efficacy in preclinical research models.

Multi-Omics Integration for Comprehensive Biological Understanding

The future of drug discovery lies in a holistic, systems-level understanding of how a compound affects a biological system. Multi-omics, which integrates data from genomics, proteomics, metabolomics, and transcriptomics, offers a powerful approach to achieve this comprehensive view. nygen.io This strategy is poised to revolutionize the study of compounds like this compound.

By applying multi-omics, researchers can move beyond a single target and understand the broader impact of the compound on cellular pathways and networks. mdpi.com

Genomics can help identify genetic variants that may influence a patient's response to an indazole derivative, paving the way for personalized medicine. sanogenetics.comdrugtargetreview.com

Proteomics can reveal changes in protein expression and post-translational modifications in response to the compound, helping to confirm the mechanism of action and identify potential biomarkers. nih.govmetwarebio.com

Metabolomics analyzes changes in endogenous metabolites, providing a real-time snapshot of the compound's physiological effects and identifying on- and off-target activities. drugdiscoverytoday.comcreative-proteomics.com

Integrating these datasets can provide unprecedented insights into a compound's efficacy and potential toxicity, accelerating its development. astrazeneca.comnih.gov For this compound, a multi-omics approach could uncover novel mechanisms, identify patient populations most likely to benefit, and provide a robust, data-driven foundation for its progression in research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-isopentyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing precursors (e.g., substituted indazoles) with sodium acetate in acetic acid to promote cyclization and carboxylation. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with aminothiazolones under acidic conditions to form indazole-carboxylic acid analogs . Optimization includes adjusting reaction time (3–5 hours), temperature (reflux), and stoichiometric ratios (1:1.1 molar excess of aldehyde precursors). Chromatographic purification (e.g., HPLC) is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used for purity assessment, leveraging retention times compared to standards .

- Spectroscopy :

- NMR (¹H/¹³C): Confirms substituent positions (e.g., isopentyl chain at N1, carboxyl group at C6) via chemical shifts and coupling patterns .

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole ring vibrations (N-H bend ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆N₂O₂) and fragmentation patterns .

Q. What are the solubility profiles of this compound in common solvents, and how should storage conditions be managed?

- Data :

| Solvent | Solubility (mg/mL) | Storage Recommendation |

|---|---|---|

| DMSO | 25–30 | -20°C, desiccated |

| Methanol | 10–15 | RT, protected from light |

| Water | <1 | N/A |

- Methodology : Solubility is determined via saturation concentration assays. For stability, store lyophilized powder at -20°C with desiccant to prevent hydrolysis. Avoid aqueous solutions unless buffered at pH 6–8 .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for target enzyme inhibition?

- Methodology :

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., kinases, cytochrome P450) to model binding interactions. Focus on the indazole core’s hydrogen-bonding with catalytic residues and the isopentyl group’s hydrophobic interactions .

- Mutagenesis Studies : Replace key residues (e.g., Ser, Asp) in enzyme active sites to assess changes in inhibitory potency (IC₅₀) .

- Analog Synthesis : Modify substituents (e.g., carboxylate esterification, isopentyl chain length) and compare activity via enzyme assays .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indazole derivatives?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to control variables .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., cytochrome P450-mediated oxidation) .

- Cross-Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects .

Q. How should one design experiments to validate the selectivity of this compound against related enzymes?

- Methodology :

- Panel Screening : Test the compound against a broad enzyme panel (e.g., 50+ kinases) at 1 µM to calculate selectivity scores (S = IC₅₀(target)/IC₅₀(off-target)) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities (Kd) to confirm target specificity .

- In Silico Predictors : Use tools like SwissADME to rule out off-target interactions (e.g., cytochrome P450 inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under varying pH conditions?

- Resolution :

- Accelerated Stability Testing : Incubate the compound at pH 2–12 (37°C, 1 week) and monitor degradation via HPLC. Degradation products (e.g., decarboxylated indazole) indicate pH-sensitive bonds .

- Buffer Compatibility : Use phosphate vs. Tris buffers to identify buffer-specific stabilization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.